molecular formula C17H11Cl2FN2O2 B5671196 3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5671196
M. Wt: 365.2 g/mol
InChI Key: BPVOLPCRRFFVBL-UHFFFAOYSA-N
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Description

3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorinated and fluorinated phenyl group, a chlorophenyl group, and an oxazole ring. Its unique chemical properties make it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated and Fluorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with the Chlorophenyl Group: This can be done using cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-CHLORO-6-FLUOROPHENYL)-N-(3-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorinated and fluorinated phenyl groups. This combination imparts distinct electronic and steric properties, making it different from other similar compounds.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O2/c1-9-14(17(23)21-11-5-2-4-10(18)8-11)16(22-24-9)15-12(19)6-3-7-13(15)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVOLPCRRFFVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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